Chiral Center Confers Unique Enantiomeric Resolution Baseline vs. Achiral Analogs: 3-Phenyl-1-pentene as a Chiral Terminal Alkene Standard
Unlike the achiral phenylalkenes 4-phenyl-1-butene and 2-phenyl-1-pentene, 3-phenyl-1-pentene possesses a single stereocenter at C3, conferring chirality that enables its use as a racemic or enantiopure standard for chiral chromatographic method development [1]. The (R) and (S) enantiomers are obtainable either via resolution or asymmetric synthesis [1]. By contrast, 4-phenyl-1-butene, a commonly considered replacement due to similar molecular weight and terminal olefin character, is achiral and thus cannot serve as a stereochemical probe [2].
| Evidence Dimension | Presence of stereogenic center (chirality) |
|---|---|
| Target Compound Data | One stereocenter at C3 (racemic unless otherwise specified) |
| Comparator Or Baseline | 4-Phenyl-1-butene: 0 stereocenters (achiral); 2-Phenyl-1-pentene: 0 stereocenters (achiral) |
| Quantified Difference | Qualitative binary difference: chiral vs. achiral |
| Conditions | Structural analysis by SMILES comparison: 3-phenyl-1-pentene SMILES CCC(C=C)c1ccccc1 vs. 4-phenyl-1-butene SMILES C=CCCCc1ccccc1 |
Why This Matters
For enantioselective synthesis or chiral analytical method validation, an achiral substitute nullifies the experimental question; 3-phenyl-1-pentene is the minimal chiral terminal phenylalkene that can serve as a stereochemical probe.
- [1] PubChem Compound Summary: 3-Phenyl-1-pentene, CID 29871; defines stereocenter via SMILES. (R)-3-Phenyl-1-pentene listed on ChemicalBook as a distinct enantiopure compound. View Source
- [2] SDBS Database: 4-Phenyl-1-butene, CAS 768-56-9, Molecular Formula C10H12. AIST Spectral Database for Organic Compounds. View Source
